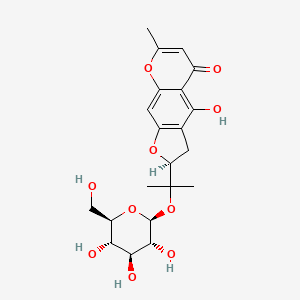

visamminol-3'-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O10 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(29-11)21(2,3)31-20-19(27)18(26)17(25)13(7-22)30-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1 |

InChI Key |

KHWKLNXMSVVKCH-JJDILSOYSA-N |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Visamminol-3'-O-glucoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visamminol-3'-O-glucoside is a naturally occurring chromone glycoside that has been identified in plant species such as Saposhnikovia divaricata and Eranthis longistipitata.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its isolation and purification, and an analysis of its known and potential biological activities. The available data on its weak cytotoxic effects against specific cancer cell lines are presented. Furthermore, based on studies of structurally related compounds, potential signaling pathways, particularly those related to anti-inflammatory and antioxidant activities, are proposed and illustrated. This whitepaper is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C21H26O10.[1][3] It is classified as a chromone glycoside, consisting of a visamminol aglycone linked to a glucose moiety. The systematic IUPAC name for this compound is (2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one.[1]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 2254096-98-3 | [1][3][4] |

| Molecular Formula | C21H26O10 | [1][3][4] |

| Molecular Weight | 438.43 g/mol | [1][5] |

| IUPAC Name | (2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | [1] |

| Appearance | Powder | [1][5] |

| Purity | >98% (Commercially available) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Storage | Desiccate at -20°C | [5] |

Isolation and Purification Protocol

The following protocol for the isolation and purification of this compound is adapted from the methodology described by Erst et al. (2021) for the investigation of chemical constituents from Eranthis longistipitata.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered tubers of Eranthis longistipitata.

-

Extraction: The powdered plant material is extracted with chloroform at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude chloroform extract.

Chromatographic Purification

-

Initial Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fraction Pooling: Fractions with similar TLC profiles are pooled together. Fractions containing the target compound are identified by comparison with a reference standard if available, or by subsequent analytical methods.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing this compound are further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system for the separation of such compounds.

-

Detection: UV detection at a wavelength determined by the chromophore of the molecule (e.g., 254 nm or 280 nm).

-

-

Final Purification and Characterization: The purified fraction corresponding to this compound is collected, and the solvent is evaporated. The purity and identity of the isolated compound are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity

Cytotoxic Activity

This compound has been reported to exhibit weak cytotoxic activity against several human cancer cell lines. The available quantitative data is summarized in the table below.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| PC-3 | Prostate Cancer | 93.91 | [2] |

| SK-OV-3 | Ovarian Cancer | >100 | [2] |

| H460 | Lung Cancer | >100 | [2] |

The data indicates that this compound has limited direct cytotoxicity against the tested cancer cell lines at concentrations up to 100 µM.

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound have not been elucidated, studies on the structurally similar compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), provide insights into its potential mechanisms of action, particularly in the context of anti-inflammatory and antioxidant effects.

Proposed Anti-inflammatory and Antioxidant Signaling Pathway

Based on the activity of GOMV, it is hypothesized that this compound may exert anti-inflammatory and antioxidant effects through the modulation of the NRF2/ARE signaling pathway.

-

Anti-inflammatory Action: In response to inflammatory stimuli such as lipopolysaccharide (LPS), macrophages produce pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively. GOMV has been shown to suppress the expression of iNOS and COX-2. It is plausible that this compound could act similarly, thereby reducing the production of these inflammatory molecules.

-

Antioxidant Action: The transcription factor NRF2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes. GOMV has been demonstrated to activate the NRF2/ARE pathway. This compound may also possess the ability to induce the expression of these cytoprotective genes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure. While its direct biological activities are not extensively studied, preliminary data suggests weak cytotoxicity against some cancer cell lines. The primary value of this compound for future research may lie in its potential anti-inflammatory and antioxidant properties, as suggested by studies on structurally related molecules.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, antioxidant, antiviral, and other biological activities of this compound in a variety of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.

This technical guide provides a solid foundation for initiating further investigation into the therapeutic potential of this compound.

References

- 1. This compound | 次级代谢物 | MCE [medchemexpress.cn]

- 2. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising Antiviral Activities of Natural Flavonoids against SARS-CoV-2 Targets: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.dongguk.edu [pure.dongguk.edu]

- 5. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Visamminol-3'-O-glucoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visamminol-3'-O-glucoside is a naturally occurring chromone glycoside found in medicinal plants such as Saposhnikovia divaricata and Eranthis longistipitata. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While research on this specific compound is emerging, this document consolidates available data, including quantitative analyses and relevant experimental methodologies, to serve as a valuable resource for ongoing and future investigations.

Chemical Structure and Properties

This compound is characterized by a furochromone core structure linked to a glucose moiety. Its systematic IUPAC name is (2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one[].

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₁₀ | [2] |

| Molecular Weight | 438.43 g/mol | [2] |

| CAS Number | 2254096-98-3 | [2] |

| Appearance | Powder | [] |

| Purity | >98% (by HPLC) | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |

| Storage | Desiccate at -20°C | [2] |

| SMILES Notation | CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O | [2] |

| InChIKey | KHWKLNXMSVVKCH-JJDILSOYSA-N | [2] |

Biological Activities and Quantitative Data

Current research on the biological activities of this compound is limited. The primary reported activity is weak cytotoxicity against specific cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) | Reference |

| PC-3 (Prostate Cancer) | 93.91 | [4] |

| SK-OV-3 (Ovarian Cancer) | >100 | [4] |

| H460 (Lung Cancer) | >100 | [4] |

A structurally related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (OGOMV), has been investigated for its neuroprotective and anti-inflammatory effects. These studies may provide insights into the potential activities of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on general laboratory practices for similar compounds, the following methodologies can be adapted.

Isolation and Purification

This compound can be isolated from its natural sources, such as the roots of Saposhnikovia divaricata. A general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The target compound is purified from the active fraction using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC)[3][5]. A suggested HPLC method for chromone analysis from Saposhnikovia divaricata utilizes a C18 column with a gradient elution of methanol and 0.1% phosphoric acid[3].

Cytotoxicity Assessment using MTT Assay

The cytotoxic activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells (e.g., PC-3, SK-OV-3, H460) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 to 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 N HCl, to dissolve the formazan crystals[6].

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Potential Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, studies on the related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (OGOMV), suggest potential targets for investigation. OGOMV has been shown to exert neuroprotective effects through the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

A potential experimental approach to investigate the effect of this compound on the PI3K/Akt pathway would involve Western blot analysis.

-

Cell Treatment: Treat relevant cells (e.g., neuronal cells for neuroprotection studies) with this compound for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., total Akt, phosphorylated Akt (p-Akt), and downstream targets like GSK-3β).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of Akt, which indicates pathway activation.

Future Directions

The current body of literature on this compound is still in its early stages. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating its efficacy in a broader range of biological assays, including anti-inflammatory, antioxidant, and neuroprotective models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

-

Spectroscopic Characterization: Publishing detailed ¹H and ¹³C NMR data to facilitate its identification and synthesis.

-

Synthetic Methodologies: Developing efficient and scalable synthetic routes to enable further pharmacological studies.

This technical guide provides a foundational understanding of this compound for the scientific community. As more research becomes available, a clearer picture of its therapeutic potential will emerge.

References

- 2. This compound | CAS:2254096-98-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. [Isolation-preparation and determination of chromones from Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of Visamminol-3'-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visamminol-3'-O-glucoside, a chromone glycoside, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources, methodologies for its isolation and quantification, and an exploration of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a select number of plant species, primarily within the Apiaceae and Ranunculaceae families. The principal sources documented in scientific literature are:

-

Saposhnikovia divaricata (Turcz.) Schischk.: Commonly known as Fang Feng in traditional Chinese medicine, the roots of this plant are a significant source of various chromones, including this compound.[1][2][3]

-

Eranthis species: This genus of flowering plants, belonging to the buttercup family (Ranunculaceae), has also been identified as a source of this compound. Specifically, its presence has been detected in Eranthis longistipitata.[4]

-

Ophryosporus axilliflorus Hieron.: This species has also been noted as a source of this compound.

While these sources have been identified, the concentration of this compound can vary depending on factors such as the geographical origin of the plant, time of harvest, and the specific plant part utilized.

Quantitative Data on Related Chromone Glycosides

Direct quantitative data for this compound is not extensively available in the current body of literature. However, to provide a contextual understanding of chromone glycoside content in its primary source, Saposhnikovia divaricata, the following table summarizes quantitative data for other major chromone glycosides found in the plant's roots. These figures are indicative of the general abundance of this class of compounds in the plant material.

| Compound | Plant Source | Plant Part | Method of Analysis | Concentration Range (mg/g of dry weight) | Reference |

| prim-O-glucosylcimifugin | Saposhnikovia divaricata | Root | HPLC | 3.61 - 4.96 | [3] |

| 4'-O-β-D-glucosyl-5-O-methylvisamminol | Saposhnikovia divaricata | Root | HPLC | 3.91 - 4.37 | [3] |

| Cimifugin | Saposhnikovia divaricata | Root | HPLC | Varies | [5] |

| 5-O-methylvisamminol | Saposhnikovia divaricata | Root | HPLC | Varies | [6] |

| sec-O-glucosylhamaudol | Saposhnikovia divaricata | Root | HPLC | Varies | [6] |

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound, synthesized from protocols described for chromone glycosides from Saposhnikovia divaricata.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of chromone glycosides from the roots of Saposhnikovia divaricata.

-

Preparation of Plant Material: Air-dried roots of Saposhnikovia divaricata are pulverized into a fine powder.

-

Extraction: The powdered root material is extracted with 70% ethanol at room temperature with continuous stirring for 24 hours. This process is repeated three times to ensure exhaustive extraction. The extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with glycosides, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of methanol and water is typically used. The eluent is monitored by a UV detector, and the fraction corresponding to the peak of this compound is collected.

-

Final Purification and Characterization: The collected fraction is concentrated to yield purified this compound. The structure and purity of the compound are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of chromones in Saposhnikovia divaricata extracts, which can be adapted for this compound.[1][4][5][7]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is employed.

-

Mobile Phase: A gradient elution is typically used with a mobile phase consisting of (A) 0.1% phosphoric acid in water and (B) methanol. The gradient program should be optimized to achieve good separation of the target analyte from other components in the extract.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection Wavelength: The UV detector is set to a wavelength of 254 nm for the detection of chromones.[1][3]

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: A precisely weighed amount of the plant extract is dissolved in methanol, filtered through a 0.45 µm filter, and then injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Mandatory Visualizations

Biosynthesis of Furochromones in Saposhnikovia divaricata

The following diagram illustrates the recently elucidated biosynthetic pathway of furochromones in Saposhnikovia divaricata. This pathway provides a framework for understanding the formation of the core chromone structure from which this compound is derived.[8][9]

Caption: Proposed biosynthetic pathway of major furochromones in Saposhnikovia divaricata.

Experimental Workflow for Isolation and Analysis

The diagram below outlines the general workflow for the extraction, isolation, and quantitative analysis of this compound from its natural sources.

Caption: General workflow for the isolation and analysis of this compound.

References

- 1. [Isolation-preparation and determination of chromones from Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Determination of prim-O-glucosylcimifugin and 5-O-methylvisammisoide in Saposhnikovia divaricata and HPLC fingerprint analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ultra-performance convergence chromatography method for the determination of four chromones and quality control of Saposhnikovia divaricata (Turcz.) Schischk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Holistic quality evaluation of Saposhnikoviae Radix (<i>Saposhnikovia divaricata</i>) by reversed-phase ultra-high performance liquid chromatography and hydrophilic interaction chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry-based untargeted metabolomics - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Isolation of 4′-O-β-D-glucosyl-5-O-methylvisamminol from Saposhnikovia divaricata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 4′-O-β-D-glucosyl-5-O-methylvisamminol, a bioactive chromone, from the roots of Saposhnikovia divaricata (Turcz.) Schischk. This document details the experimental protocols, quantitative data, and relevant biological context to support research and development efforts.

Introduction

Saposhnikovia divaricata, commonly known as "Fangfeng" in traditional Chinese medicine, is a perennial herb belonging to the Apiaceae family. Its roots are a rich source of various bioactive compounds, including chromones, coumarins, and polyacetylenes, which have been recognized for their medicinal properties. Among these, 4′-O-β-D-glucosyl-5-O-methylvisamminol has emerged as a compound of significant interest due to its potent anti-inflammatory and potential epigenetic regulatory activities. This guide focuses on a robust methodology for the preparative separation of this valuable natural product.

Recent studies have highlighted the role of 4′-O-β-D-glucosyl-5-O-methylvisamminol as an epigenetic suppressor of histone H3 phosphorylation at serine 10. This mechanism is crucial in mitotic cell cycle progression and the expression of pro-inflammatory genes. By inhibiting the interaction of histone H3 with 14-3-3ε and suppressing Aurora B kinase activity, this compound presents a promising avenue for the development of novel anti-inflammatory and anti-cancer therapeutics.

Data Presentation

The following tables summarize the quantitative data from a representative study on the isolation of 4′-O-β-D-glucosyl-5-O-methylvisamminol and other chromones from Saposhnikovia divaricata.

Table 1: Extraction and Fractionation of Saposhnikovia divaricata Roots

| Parameter | Value |

| Starting Plant Material (Dried Roots) | 1 kg |

| Extraction Solvent | 95% Ethanol |

| Crude Extract Yield | 210 g |

| n-butanol Fraction Yield | 7.48 g |

Table 2: Preparative Separation of Chromones from the n-butanol Fraction

| Compound | Yield (mg) | Purity (%) |

| prim-O-glucosylcimifugin | 582.8 | >95 |

| 4′-O-β-D-glucosyl-5-O-methylvisamminol | 228.9 | >95 |

| cimifugin | 113 | >95 |

| sec-O-glucosylhamaudol | 14.5 | >95 |

| 5-O-methylvisamminol | 4.68 | >95 |

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of 4′-O-β-D-glucosyl-5-O-methylvisamminol. The protocol is based on a combination of reverse-phase medium-pressure liquid chromatography (RP-MPLC) and high-performance counter-current chromatography (HPCCC).[1][2]

Plant Material and Extraction

-

Plant Material : 1 kg of dried roots of Saposhnikovia divaricata is pulverized into a coarse powder.

-

Extraction : The powdered root material is extracted three times with 95% ethanol at room temperature, with each extraction lasting 24 hours.

-

Concentration : The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract (approximately 210 g).

-

Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with chromone glycosides, is collected and concentrated to yield approximately 7.48 g of a dried powder.[1]

Purification by RP-MPLC and HPCCC

The purification process involves a two-step chromatographic separation: an initial fractionation by RP-MPLC followed by final purification using HPCCC.

-

Instrumentation : An Isolera One MPLC system or equivalent.

-

Column : Biotage SNAP Cartridge KP-C18-HS (120g).

-

Mobile Phase :

-

Solvent A: Acetonitrile

-

Solvent B: Water containing 0.5% acetic acid

-

-

Gradient Elution :

-

0-5 min: 90% B

-

5-45 min: 80-66% B

-

45-60 min: 73-66% B

-

60-65 min: 66-5% B

-

65-81 min: 5% B

-

-

Flow Rate : 40 mL/min

-

Fraction Collection : Fractions are collected based on the UV chromatogram. Fractions containing 4′-O-β-D-glucosyl-5-O-methylvisamminol are pooled and concentrated.

-

Instrumentation : A preparative HPCCC instrument.

-

Solvent System : A two-phase solvent system composed of ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v).[3] The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

-

Sample Preparation : The enriched fraction from RP-MPLC is dissolved in a mixture of the upper and lower phases of the solvent system.

-

Separation Parameters :

-

Revolution Speed : Optimized based on the instrument.

-

Flow Rate : Typically 1.5-2.0 mL/min.

-

Detection : UV detection at a suitable wavelength (e.g., 254 nm).

-

-

Fraction Collection and Analysis : Fractions are collected, and those containing the target compound are analyzed by HPLC for purity. Fractions with a purity of >95% are pooled and lyophilized to obtain pure 4′-O-β-D-glucosyl-5-O-methylvisamminol.

Structural Elucidation

The structure of the isolated compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS) : Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are employed for the detailed structural characterization and confirmation by comparison with literature data.

Visualizations

Experimental Workflow

Caption: Isolation and purification workflow for 4′-O-β-D-glucosyl-5-O-methylvisamminol.

Signaling Pathway

Caption: Proposed mechanism of action for 4′-O-β-D-glucosyl-5-O-methylvisamminol.

References

Detecting Visamminol-3'-O-glucoside in Eranthis Salisb.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the detection of visamminol-3'-O-glucoside in the plant genus Eranthis Salisb. It covers the current state of knowledge, detailed experimental protocols for analysis, and a putative biosynthetic pathway for this furochromone glycoside. This document is intended to serve as a valuable resource for researchers interested in the phytochemistry, pharmacology, and potential therapeutic applications of compounds derived from Eranthis species.

Introduction to this compound and Eranthis Salisb.

The genus Eranthis, belonging to the Ranunculaceae family, comprises several species of perennial herbaceous plants.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites within this genus, including chromones, furochromones, triterpene saponins, and coumarins.[1] Among these, furochromones are of particular pharmacological interest due to their potential anti-inflammatory, antioxidant, and antiviral activities.[2]

This compound is a furochromone glycoside that has been identified in Eranthis Salisb.[3][4][5] Its detection is a significant step in understanding the chemical profile of these plants and exploring their medicinal potential. This guide focuses on the methodologies and scientific context surrounding the identification of this specific compound.

Quantitative Data Summary

While the presence of this compound in Eranthis longistipitata has been confirmed through qualitative analysis, specific quantitative data for this compound is not extensively available in the current literature.[3] However, studies have documented the diversity of furochromones and other compound classes in the leaves of E. longistipitata.[3] The following table summarizes the classes of compounds identified and highlights the furochromones detected alongside this compound.

| Compound Class | Diversity in E. longistipitata Leaves | Detected Furochromones in E. longistipitata |

| Flavonoids | 27% | Khelloside |

| Fatty acid–related compounds | 21% | Khellin |

| Furochromones | 9% | Visnagin |

| Terpenoids | 8% | Cimifugin |

| Amino acid–related compounds | 8% | Methoxsalen |

| Sugars | 8% | 5-O-methylvisammioside |

| Coumarins | 7% | This compound |

| Quinones | 6% | |

| Organic acids | 4% | |

| Alcohols | 1% | |

| Phenylpropanoids | 1% | |

| Data sourced from Erst et al., 2022.[3] |

Experimental Protocols

The primary method for the detection of this compound in Eranthis Salisb. is Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS).[2][3] Below is a detailed protocol adapted from established methodologies for the analysis of plant secondary metabolites.

Plant Material Collection and Preparation

-

Sample Collection: Collect fresh, healthy leaves of Eranthis longistipitata.

-

Washing and Drying: Gently wash the leaves with deionized water to remove any debris and blot dry.

-

Grinding: Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Storage: Store the powdered plant material at -80°C until extraction.

Extraction of this compound

-

Solvent Preparation: Prepare a 70% aqueous ethanol solution (v/v).

-

Extraction: Weigh approximately 1 gram of the powdered plant material and add 10 mL of the 70% ethanol solution.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber glass vial for LC-HRMS analysis.

LC-HRMS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is recommended.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-25 min: 5% to 95% B (linear gradient)

-

25-30 min: 95% B (isocratic)

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Range: m/z 100-1500.

-

Resolution: 70,000.

-

Capillary Temperature: 320°C.

-

Sheath Gas and Aux Gas Flow Rates: Optimized for the specific instrument.

-

-

Data Analysis: Process the raw data using appropriate software (e.g., Xcalibur, Compound Discoverer). Identification of this compound is based on its accurate mass, retention time, and fragmentation pattern compared to a reference standard or database entries.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the detection of this compound in Eranthis Salisb..

Putative Biosynthetic Pathway

The complete biosynthetic pathway of this compound in Eranthis Salisb. has not been fully elucidated. However, based on the known biosynthesis of furochromones in other plant species, a putative pathway can be proposed. This pathway likely involves the shikimate and phenylpropanoid pathways, leading to the formation of a chromone core, which is then further modified by hydroxylation, prenylation, and glycosylation.

Conclusion and Future Directions

The detection of this compound in Eranthis Salisb. opens new avenues for phytochemical and pharmacological research. The methodologies outlined in this guide provide a robust framework for the extraction and analysis of this and other related compounds. Future research should focus on:

-

Quantitative Analysis: Developing and validating a sensitive quantitative method to determine the concentration of this compound in different Eranthis species and plant parts.

-

Biosynthetic Pathway Elucidation: Utilizing transcriptomics and metabolomics to identify and characterize the specific enzymes involved in the biosynthesis of this compound in Eranthis.

-

Pharmacological Screening: Investigating the biological activities of isolated this compound to assess its therapeutic potential.

This in-depth technical guide serves as a foundational resource for advancing our understanding of the chemical constituents of Eranthis Salisb. and harnessing their potential for drug discovery and development.

References

- 1. The Genus Eranthis: Prospects of Research on Its Phytochemistry, Pharmacology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologists discovered Eranthis longistipitata as a potential remedy [en-news.tsu.ru]

- 3. mdpi.com [mdpi.com]

- 4. targetmol.cn [targetmol.cn]

- 5. visamminol-3'-O- glucoside Supplier | CAS 2254096-98-3 | AOBIOUS [aobious.com]

An In-depth Technical Guide on the Physicochemical Properties of Visamminol-3'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visamminol-3'-O-glucoside is a naturally occurring furocoumarin glucoside that has been identified in plant species such as Saposhnikovia divaricata and Eranthis longistipitata. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its reported biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₂₁H₂₆O₁₀. Its molecular weight is approximately 438.43 g/mol . While some physicochemical data for this compound are available, certain parameters such as melting point and specific optical rotation have not been extensively reported in the literature and warrant further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆O₁₀ | [1][2][3] |

| Molecular Weight | 438.43 g/mol | [2][3] |

| CAS Number | 2254096-98-3 | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Purity | >98% (as determined by HPLC) | [2][3] |

| Storage | Desiccate at -20°C | [2] |

Spectroscopic Data:

Detailed spectroscopic data for this compound are not widely available in the public domain. Commercial suppliers indicate that Nuclear Magnetic Resonance (NMR) data is consistent with the proposed structure[2][3]. The UV-Vis spectrum of furocoumarin glucosides typically exhibits two main absorption bands, one in the 240-280 nm region and another in the 300-390 nm region. The Infrared (IR) spectrum is expected to show characteristic peaks for hydroxyl groups (broad band around 3400 cm⁻¹), carbonyl groups (around 1700 cm⁻¹), and C-O bonds.

Experimental Protocols

Isolation and Purification

This compound has been identified as a constituent of Eranthis longistipitata[4]. While the specific, detailed protocol for its isolation from this source is not fully available, a general procedure for the extraction of furocoumarins and their glucosides from plant material can be outlined.

General Protocol for Extraction and Isolation of Furocoumarin Glucosides:

-

Plant Material Preparation: The plant material (e.g., leaves, roots) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable solvent. Given the solubility profile of this compound, polar solvents such as methanol or ethanol, or a mixture with water, are appropriate. The extraction can be performed using various techniques, including maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Furocoumarin glucosides are expected to be enriched in the more polar fractions.

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica gel, C18 reversed-phase silica, or Sephadex. Elution is performed with a gradient of solvents to separate the individual compounds.

-

Final Purification: Fractions containing the target compound are collected, combined, and may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the quantitative analysis of this compound has not been specifically published. However, based on methods for similar furocoumarin glucosides, a reversed-phase HPLC-DAD (Diode Array Detector) method can be developed.

Proposed HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over time to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths, with a primary wavelength likely in the range of 310-330 nm, which is characteristic for furocoumarins.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Assay on PC-3 Cells:

-

Cell Seeding: Prostate cancer cells (PC-3) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is gently agitated to ensure complete dissolution of the formazan, and the absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. The primary reported activity is weak cytotoxicity against certain cancer cell lines.

Table 2: Reported Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

| PC-3 | Prostate Cancer | 93.91 | [1][5] |

| SK-OV-3 | Ovarian Cancer | >100 | [1][5] |

| H460 | Lung Cancer | >100 | [1][5] |

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The observed weak cytotoxicity could be due to a variety of general mechanisms, but further studies are required to elucidate its precise mode of action. Given that other furocoumarins have been shown to interact with various signaling pathways, including those involved in inflammation and cell proliferation, these would be logical areas for future investigation into the bioactivity of this compound.

Conclusion and Future Directions

Future research should focus on:

-

Complete Physicochemical Characterization: Determination of melting point, optical rotation, and detailed analysis of its NMR, UV-Vis, and IR spectra.

-

Development of Validated Analytical Methods: Establishment of a robust and validated HPLC or UPLC method for its quantification in plant extracts and biological matrices.

-

Elucidation of Biological Mechanisms: Investigation into the specific signaling pathways affected by this compound to understand the basis of its cytotoxic effects and to explore other potential pharmacological activities.

This technical guide serves as a foundational document to encourage and facilitate further research into this interesting natural product.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] EVALUATION OF FLAVONOIDS AND FUROCOUMARINS IN BERGAMOT DERIVATIVES BY HPLC-DAD | Semantic Scholar [semanticscholar.org]

- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

- 5. MTT assay protocol | Abcam [abcam.com]

The intricate world of chromone glycoside biosynthesis in plants is a burgeoning field of research, offering significant potential for the development of novel therapeutic agents. These secondary metabolites, widely distributed throughout the plant kingdom, exhibit a remarkable array of biological activities, including anti-inflammatory, antiviral, and antioxidant properties. This technical guide provides an in-depth exploration of the core biosynthetic pathways, key enzymatic players, and regulatory networks governing the production of chromone glycosides in plants, tailored for researchers, scientists, and drug development professionals.

Core Biosynthetic Pathways: From Acetate to Chromone Scaffolds

The biosynthesis of the fundamental chromone structure primarily follows the polyketide pathway, utilizing acetyl-CoA and malonyl-CoA as basic building blocks. Two key type III polyketide synthases (PKSs) have been identified as crucial initiators of this process: Pentaketide Chromone Synthase (PCS) and Aloesone Synthase (ALS).

Pentaketide Chromone Synthase (PCS) Pathway: This pathway is responsible for the formation of pentaketide chromones. PCS catalyzes the condensation of one acetyl-CoA molecule with four molecules of malonyl-CoA to produce 5,7-dihydroxy-2-methylchromone, a key intermediate in the biosynthesis of many chromone derivatives.[1][2]

Aloesone Synthase (ALS) Pathway: ALS is responsible for the synthesis of heptaketide-derived chromones, such as aloesone. This enzyme catalyzes the condensation of one acetyl-CoA with six molecules of malonyl-CoA.[3] PKS3, a multifunctional enzyme from Aloe arborescens, has been shown to produce aloesone as a major product.[4][5]

Following the formation of the basic chromone scaffold, a variety of modifying enzymes, including prenyltransferases, cyclases, methyltransferases, and hydroxylases, introduce further structural diversity.

Glycosylation: The Final Touch

The final step in the biosynthesis of chromone glycosides is the attachment of sugar moieties to the chromone aglycone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). This glycosylation can occur via two main linkages:

-

O-glycosylation: The sugar is attached to a hydroxyl group on the chromone ring.

-

C-glycosylation: The sugar is attached directly to a carbon atom of the chromone ring, forming a more stable C-C bond. Aloesin, a well-known C-glycosyl chromone from Aloe species, is a prominent example.[6][7]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and substrate specificity of the enzymes involved in chromone glycoside biosynthesis are critical for understanding and potentially manipulating their production. The following tables summarize the available quantitative data for key enzymes.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Aloesone Synthase (PKS3) | Aloe arborescens | Malonyl-CoA | 88 | 0.000125 | 1.42 | 6.0 | 50 | [8] |

| Aloesone O-glucosyltransferase (UGT72B49) | Rheum palmatum | Aloesone | 30.04 ± 2.56 | 0.00092 ± 0.00003 | 30.6 | 7.0 | 50 | |

| Aloesone O-glucosyltransferase (UGT71C1) | Arabidopsis thaliana | Aloesone | 18.00 ± 1.50 | 0.27 ± 0.01 | 15,000 | 7.5 | 37 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of chromone glycoside biosynthesis.

Extraction of Chromone Glycosides for HPLC Analysis

This protocol is a general guideline for the extraction of chromone glycosides from plant material, which can be adapted based on the specific plant species and target compounds.

Materials:

-

Fresh or dried plant material (e.g., leaves, roots)

-

Methanol, ethanol, or a mixture of methanol/water

-

Grinder or mortar and pestle

-

Ultrasonic bath (optional)

-

Centrifuge

-

Syringe filters (0.22–0.45 µm)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the plant material to a fine powder.

-

Extraction:

-

Maceration: Suspend the powdered plant material in a suitable polar solvent (e.g., methanol, 80% ethanol) in a flask.[7]

-

Seal the flask and agitate it at room temperature for a specified period (e.g., 24-48 hours).

-

For enhanced extraction efficiency, ultrasonication can be employed for a shorter duration (e.g., 30-60 minutes).[9]

-

-

Filtration and Centrifugation:

-

Filter the extract through filter paper to remove solid plant debris.

-

Centrifuge the filtrate at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining fine particles.

-

-

Concentration:

-

Transfer the supernatant to a round-bottom flask.

-

Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of the compounds.

-

-

Reconstitution and Filtration:

-

Dissolve the dried extract in a known volume of the initial mobile phase used for HPLC analysis.

-

Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter directly into an HPLC vial.[9]

-

High-Performance Liquid Chromatography (HPLC) for Chromone Glycoside Analysis

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of chromone glycosides.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reverse-phase C18 column (e.g., 150–250 mm × 4.6 mm, 5 µm particle size)[9]

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid or 0.3% trifluoroacetic acid (TFA)[9][10]

-

Mobile Phase B: Acetonitrile or methanol

-

A gradient elution is typically used, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B. The specific gradient profile will need to be optimized for the specific compounds of interest.

Typical HPLC Parameters:

-

Flow rate: 0.5–1.0 mL/min[9]

-

Injection volume: 5–20 µL[9]

-

Column temperature: 25–35°C[9]

-

Detection wavelength: Chromones typically absorb in the range of 220-330 nm. Monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) is recommended.[9][11]

Enzyme Assay for Pentaketide Chromone Synthase (PCS)

This protocol is based on a radiometric assay to measure the activity of PCS by quantifying the incorporation of radiolabeled malonyl-CoA into the chromone product.[12][13]

Materials:

-

Purified recombinant PCS enzyme

-

[2-14C]malonyl-CoA (radiolabeled substrate)

-

Acetyl-CoA (starter molecule)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

20% HCl (to stop the reaction)

-

Ethyl acetate (for product extraction)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

A specific concentration of acetyl-CoA

-

A range of concentrations of [2-14C]malonyl-CoA

-

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified PCS enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding 20% HCl.

-

Product Extraction: Extract the reaction products by adding ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Quantification:

-

Transfer a portion of the ethyl acetate (upper) layer containing the radiolabeled product to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time. Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rates at varying substrate concentrations.

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes a common method for measuring the activity of UGTs involved in chromone glycosylation using a commercially available bioluminescent assay that detects the release of UDP.[14][15][16][17][18]

Materials:

-

Purified recombinant UGT enzyme

-

Chromone aglycone substrate (e.g., aloesone)

-

UDP-sugar donor (e.g., UDP-glucose)

-

Reaction buffer (e.g., Tris-HCl or HEPES)

-

UDP-Glo™ Glycosyltransferase Assay kit (or similar)

-

Luminometer

Procedure:

-

Glycosyltransferase Reaction Setup:

-

In a white, opaque multiwell plate, set up the glycosyltransferase reaction containing the reaction buffer, UGT enzyme, chromone aglycone, and UDP-sugar.

-

Include appropriate controls (e.g., no enzyme, no aglycone).

-

-

Incubation: Incubate the plate at the optimal temperature for the UGT (e.g., 37°C) for a specific time.

-

UDP Detection:

-

Add the UDP detection reagent from the commercial kit to each well. This reagent typically contains enzymes that convert the UDP produced into ATP, which then drives a luciferase reaction.

-

Incubate at room temperature for the time specified in the kit's protocol (e.g., 60 minutes) to allow the signal to develop.

-

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The amount of UDP produced is proportional to the luminescence signal. A standard curve using known concentrations of UDP should be prepared to quantify the amount of product formed and determine the enzyme's activity.

Gene Expression Analysis by qPCR

This protocol provides a general workflow for analyzing the expression levels of chromone biosynthetic genes in response to stimuli like jasmonate treatment.[19][20][21]

Materials:

-

Plant tissue samples (treated and control)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., PCS, ALS, UGT) and reference genes

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a suitable RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture in a qPCR plate, containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and diluted cDNA.

-

Include no-template controls (NTCs) for each primer pair.

-

-

qPCR Run:

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Analyze the amplification data using the software provided with the qPCR instrument.

-

Calculate the relative gene expression levels using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to one or more stably expressed reference genes.

-

Signaling Pathways and Regulatory Networks

The biosynthesis of chromone glycosides, like many other secondary metabolites, is tightly regulated by a complex network of signaling pathways in response to developmental cues and environmental stresses. The jasmonate signaling pathway is a key regulator of plant defense responses and has been shown to induce the expression of various secondary metabolite biosynthetic genes.[4][13][17][22][23]

Jasmonate Signaling Pathway

References

- 1. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A plant type III polyketide synthase that produces pentaketide chromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 6. Chromones in aloe species. I. Aloesin--a C-glucosyl-7-hydroxychromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EC 2.3.1.216 [iubmb.qmul.ac.uk]

- 12. Experimental strategies for studying transcription factor–DNA binding specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.directindustry.com [pdf.directindustry.com]

- 15. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 17. promega.co.uk [promega.co.uk]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]

- 21. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Profile of Visamminol-3'-O-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the preliminary cytotoxicity screening of visamminol-3'-O-glucoside, a chromone glycoside isolated from Saposhnikovia divaricata. The document summarizes the available quantitative data, outlines a detailed experimental protocol for cytotoxicity assessment, and presents a hypothesized signaling pathway for its mode of action based on related compounds.

Quantitative Cytotoxicity Data

This compound has demonstrated weak cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from preliminary screenings are presented in Table 1.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines [1][2][3]

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Adenocarcinoma | 93.91 |

| SK-OV-3 | Ovarian Cancer | >100 |

| H460 | Lung Cancer | >100 |

Experimental Protocols

While the precise, detailed protocol used to obtain the IC50 values for this compound is not publicly available in full, the following is a comprehensive, generalized protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cytotoxicity. This protocol is based on established methodologies for similar compounds and the cell lines .

Cell Culture and Maintenance

-

Cell Lines: Human prostate adenocarcinoma (PC-3), human ovarian cancer (SK-OV-3), and human lung cancer (H460) cell lines are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

MTT Cytotoxicity Assay

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in each well should not exceed 0.5%. 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

-

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the cytotoxicity assay and a hypothesized signaling pathway for the cytotoxic action of this compound.

Disclaimer: The signaling pathway presented is hypothetical and based on the known mechanisms of action of structurally related chromone glycosides. Further research is required to elucidate the precise molecular targets and signaling cascades modulated by this compound.

References

Visamminol-3'-O-glucoside: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of visamminol-3'-O-glucoside, a chromone glycoside isolated from medicinal plants such as Saposhnikovia divaricata and species of the genus Eranthis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physicochemical properties and outlining detailed experimental protocols for its analysis.

Core Physicochemical Properties

This compound (CAS: 2254096-98-3) is a natural compound with a molecular formula of C21H26O10 and a molecular weight of approximately 438.43 g/mol . Its potential biological activities, including weak cytotoxicity against certain cancer cell lines, make its solubility and stability critical parameters for experimental design and formulation development.[1]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported by commercial suppliers. The compound is generally soluble in a range of organic solvents. To aid researchers, the known qualitative solubility and recommendations for dissolution are summarized in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Dissolution Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | - |

| Chloroform | Soluble | - |

| Dichloromethane | Soluble | - |

| Ethyl Acetate | Soluble | - |

| Acetone | Soluble | - |

| General Recommendation | - | For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[2] |

Stability Profile

Table 2: Stability and Storage of this compound

| Condition | Stability | Recommendations |

| Long-term Storage (as solid) | ≥ 2 years | Store at -20°C. |

| Stock Solution Storage | Several months | Prepare in a suitable solvent and store at -20°C.[2] |

Experimental Protocols

Given the limited quantitative data, this section provides detailed, generalized experimental protocols for determining the solubility and stability of this compound. These methodologies are based on standard practices for natural product analysis.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solutions of different pH, ethanol) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for shake-flask solubility determination.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).

-

Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add 3% hydrogen peroxide (H2O2) and store at room temperature.

-

Thermal Degradation: Incubate a solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose a solution to UV and visible light as per ICH guidelines.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2).

Experimental workflow for forced degradation studies.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the source plant, Saposhnikovia divaricata, and other chromone glycosides provides valuable insights into its potential biological targets. These compounds are often associated with the modulation of inflammatory responses.

Network pharmacology and experimental studies on extracts from Saposhnikovia divaricata have implicated several key signaling pathways in its therapeutic effects, particularly in the context of inflammatory conditions like rheumatoid arthritis and allergic reactions.[3][4][5][6][7] These pathways represent promising areas for future investigation of this compound's mechanism of action.

Potential signaling pathways include:

-

TNF-α Signaling Pathway: A critical pathway in systemic inflammation.[3][5][7]

-

RAGE Signaling Pathway: The Receptor for Advanced Glycation End-products pathway is involved in inflammatory responses.[3][5][7]

-

PI3K-Akt Signaling Pathway: A key pathway in cell proliferation, survival, and inflammation.[4][6]

-

MAPK Signaling Pathway: Mitogen-activated protein kinase pathways are crucial in cellular responses to external stimuli and are involved in inflammation.[4][6][8][9]

Inferred signaling pathways for this compound.

Conclusion

This compound presents an interesting profile for researchers in natural product chemistry and drug discovery. This guide consolidates the currently available solubility and stability information and provides robust, standardized protocols for its further characterization. The elucidation of its quantitative solubility and detailed stability profile, along with the investigation of its effects on inflammatory signaling pathways, will be critical for unlocking its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:2254096-98-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Aqueous extract of Saposhnikovia divaricata root alleviates rheumatoid arthritis by acting on TNF-α and RAGE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Network pharmacology-based analysis of the mechanism of Saposhnikovia divaricata for the treatment of type I allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aqueous extract of Saposhnikovia divaricata root alleviates rheumatoid arthritis by acting on TNF-α and RAGE signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Network pharmacology-based analysis of the mechanism of Saposhnikovia divaricata for the treatment of type I allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

analytical methods for visamminol-3'-O-glucoside quantification

Introduction

Visamminol-3'-O-glucoside is a chromone glycoside found in the roots of Saposhnikovia divaricata, a plant widely used in traditional medicine. The quantification of this compound is crucial for quality control of raw materials, standardization of herbal preparations, and for pharmacokinetic studies in drug development. This application note describes a detailed protocol for the quantitative analysis of this compound in plant extracts and other relevant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical procedures for structurally related chromone glycosides also found in Saposhnikovia divaricata.

Analytical Principle

The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used with a gradient elution of acetonitrile and water, both containing a small percentage of formic or phosphoric acid to ensure good peak shape. Quantification is achieved by UV detection at 254 nm, a wavelength at which chromone glycosides exhibit strong absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed using a certified reference standard. While specific validation data for this compound is not widely published, the validation parameters presented are based on methods validated for similar chromone glycosides from the same plant matrix and are expected to be comparable.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound, based on data from analogous compounds.

Table 1: HPLC Method Validation Parameters (Expected Values)

| Parameter | Expected Value |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Accuracy (Recovery) | 97.0% - 103.0% |

| Precision (RSD%) | < 2.0% |

| Specificity | No interference at the retention time of the analyte |

Table 2: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-60% B; 25-30 min, 60-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Saposhnikovia divaricata root)

-

Grinding: Grind the dried roots of Saposhnikovia divaricata into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Diagrams

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of the analytical quantification process.

References

- 1. researchgate.net [researchgate.net]

- 2. [Determination of prim-O-glucosylcimifugin and 5-O-methylvisammisoide in Saposhnikovia divaricata and HPLC fingerprint analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Six Chromones in Saposhnikoviae Radix via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]